Ethyl 3-(4-chlorophenyl)-3-cyano-2-oxopropanoate
Overview
Description
Ethyl 3-(4-chlorophenyl)-3-cyano-2-oxopropanoate is an organic compound with a complex structure that includes a chlorophenyl group, a cyano group, and an oxo group
Scientific Research Applications
Ethyl 3-(4-chlorophenyl)-3-cyano-2-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-chlorophenyl)-3-cyano-2-oxopropanoate typically involves the reaction of ethyl cyanoacetate with 4-chlorobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and esterification steps. The reaction conditions often require refluxing in ethanol or another suitable solvent to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-chlorophenyl)-3-cyano-2-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-chlorophenyl)-3-cyano-2-oxopropanoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-bromophenyl)-3-cyano-2-oxopropanoate
- Ethyl 3-(4-fluorophenyl)-3-cyano-2-oxopropanoate
- Ethyl 3-(4-methylphenyl)-3-cyano-2-oxopropanoate
Uniqueness
Ethyl 3-(4-chlorophenyl)-3-cyano-2-oxopropanoate is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)-3-cyano-2-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-2-17-12(16)11(15)10(7-14)8-3-5-9(13)6-4-8/h3-6,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPKQEMUHZDENZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(C#N)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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